REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]([OH:8])=[O:7])([CH2:4][OH:5])[NH2:3].O=S(Cl)Cl.[CH3:13]O>>[CH3:13][O:7][C:6](=[O:8])[C:2]([NH2:3])([CH3:1])[CH2:4][OH:5]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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CC(N)(CO)C(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.84 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
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Details
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the reaction mixture was stirred 12 h at rt
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a white solid that
|
Type
|
CUSTOM
|
Details
|
was used directly in the next reaction
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(CO)(C)N)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |